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Compound of Interest

Compound Name:
N-Carbobenzyloxy-4-keto-L-

proline

Cat. No.: B1312421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the structure, stereochemistry, synthesis,

and characterization of N-Cbz-4-keto-L-proline, a key building block in medicinal chemistry and

drug development.

Molecular Structure and Properties
N-Cbz-4-keto-L-proline, systematically named (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-

carboxylic acid, is a derivative of the amino acid L-proline. The molecule incorporates a ketone

group at the 4-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz or Z) protecting

group on the nitrogen atom.

The presence of the Cbz group enhances the lipophilicity of the molecule and prevents

unwanted reactions at the nitrogen atom during chemical synthesis. The ketone functionality at

the 4-position serves as a versatile handle for further chemical modifications, making it a

valuable intermediate in the synthesis of more complex molecules, including enzyme inhibitors

and peptidomimetics.

Chemical Structure of N-Cbz-4-keto-L-proline

Caption: 2D structure of N-Cbz-4-keto-L-proline.
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Quantitative Data Summary

Property Value Reference

CAS Number 64187-47-9 [1]

Molecular Formula C₁₃H₁₃NO₅ [1]

Molecular Weight 263.25 g/mol [1]

Melting Point 95 °C [1]

Appearance White to off-white solid

Solubility

Soluble in methanol, ethyl

acetate, and other common

organic solvents.

Stereochemistry
The stereochemistry of N-Cbz-4-keto-L-proline is a critical aspect influencing its utility in

asymmetric synthesis and its interaction with biological targets.

Alpha-Carbon (C2): The molecule is derived from L-proline, which dictates the (S)

configuration at the alpha-carbon (C2). This stereocenter is crucial for the overall three-

dimensional shape of the molecule and its derivatives.

C4 Position: The precursor to N-Cbz-4-keto-L-proline is typically N-Cbz-hydroxy-L-proline,

which can exist as two diastereomers: cis-(2S, 4S) and trans-(2S, 4R). The oxidation of the

hydroxyl group at the C4 position to a ketone results in the loss of the chiral center at this

position. Therefore, N-Cbz-4-keto-L-proline has a single defined stereocenter at C2.

Stereochemical Pathway
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Starting Materials

Chemical Transformation Product
N-Cbz-cis-hydroxy-L-proline (2S, 4S)

Oxidation

N-Cbz-trans-hydroxy-L-proline (2S, 4R)

N-Cbz-4-keto-L-proline (2S)Loss of C4 stereocenter

Click to download full resolution via product page

Caption: Stereochemical relationship between N-Cbz-hydroxy-L-proline isomers and N-Cbz-4-

keto-L-proline.

Experimental Protocols
The synthesis of N-Cbz-4-keto-L-proline is most commonly achieved through the oxidation of

the corresponding N-Cbz-hydroxy-L-proline. Several oxidation methods are suitable for this

transformation, with Swern oxidation and the use of Dess-Martin periodinane being prevalent

due to their mild reaction conditions and high yields.

Synthesis Workflow
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N-Cbz-hydroxy-L-proline

Oxidation Reaction
(e.g., Swern, Dess-Martin)

Aqueous Workup

Extraction with Organic Solvent

Purification
(e.g., Column Chromatography)

Characterization
(NMR, MS, etc.)

N-Cbz-4-keto-L-proline

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of N-Cbz-4-keto-L-proline.

Detailed Methodology: Oxidation using Dess-Martin Periodinane

This protocol describes a common and effective method for the synthesis of N-Cbz-4-keto-L-

proline.

Materials:
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N-Cbz-hydroxy-L-proline (either cis or trans isomer)

Dess-Martin periodinane (DMP)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography elution

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve N-Cbz-hydroxy-L-proline (1 equivalent) in anhydrous

dichloromethane.

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5

equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the

addition should be controlled to maintain the temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed. This usually takes 1-3 hours.

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated

aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become

clear.

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3

times). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous

MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes as the eluent to afford N-Cbz-4-keto-L-proline as a white

solid.

Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the

synthesized N-Cbz-4-keto-L-proline. While a complete set of publicly available spectral data is

not readily compiled, the following represents expected analytical data.

Expected Spectroscopic Data

Technique Expected Observations

¹H NMR

Signals corresponding to the Cbz protecting

group (aromatic protons and benzylic CH₂), and

the pyrrolidine ring protons. The diastereotopic

protons at the C3 and C5 positions will likely

show complex splitting patterns. The alpha-

proton at C2 will appear as a doublet of

doublets.

¹³C NMR

Resonances for the carbonyl carbons of the

ketone, the carboxylic acid, and the carbamate

of the Cbz group. Signals for the aromatic

carbons of the phenyl ring and the aliphatic

carbons of the pyrrolidine ring and the benzylic

CH₂.

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ or [M+Na]⁺

corresponding to the calculated molecular

weight.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the C=O

stretching of the ketone, carboxylic acid, and

carbamate groups.
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Note: Actual chemical shifts and coupling constants in NMR spectra can vary depending on the

solvent and concentration. It is recommended to acquire and interpret the spectra for each

synthesized batch.

Applications in Research and Development
N-Cbz-4-keto-L-proline is a valuable building block in the synthesis of a wide range of

biologically active molecules. Its key applications include:

Peptidomimetics: The ketone functionality allows for the introduction of diverse substituents

at the 4-position, leading to the creation of novel proline analogs for incorporation into

peptides to modulate their conformation and biological activity.

Enzyme Inhibitors: It serves as a precursor for the synthesis of inhibitors of various enzymes,

where the proline scaffold provides a rigid backbone for precise positioning of functional

groups within an enzyme's active site.

Chiral Ligands: The chiral nature of N-Cbz-4-keto-L-proline makes it a useful starting

material for the synthesis of chiral ligands for asymmetric catalysis.

This technical guide provides a foundational understanding of N-Cbz-4-keto-L-proline. For

specific applications and further details, researchers are encouraged to consult the primary

scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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